Differentiation by Allosteric Binding Site and Mode
UKTT15 is a Type I PARP1 inhibitor that binds to an allosteric site and promotes retention of the enzyme on DNA breaks. This contrasts with veliparib, a Type III inhibitor, which binds the active site and promotes release from DNA [1]. Structural data from PDB 6VKO confirms that UKTT15 occupies a unique pocket between the helical domain (HD) and the active site loop (ASL), not contacting the adenosine (A) binding pocket of the active site [2].
| Evidence Dimension | Binding Site and Allosteric Effect on DNA Binding |
|---|---|
| Target Compound Data | Allosteric binding; pro-retention (Type I) |
| Comparator Or Baseline | Veliparib: Active site binding; pro-release (Type III) |
| Quantified Difference | Opposing functional outcomes on PARP1-DNA interaction |
| Conditions | Biochemical and X-ray crystallography studies [REFS-1, REFS-2] |
Why This Matters
This mechanism defines a distinct pharmacological class, making UKTT15 essential for studying allosteric modulation of PARP1 and its therapeutic implications beyond catalytic inhibition.
- [1] Zandarashvili, L., et al. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367. View Source
- [2] PDB 6VKO: Crystal Structure of human PARP-1 CAT domain bound to inhibitor UKTT15. View Source
